
Guanylyl imidodiphosphate (lithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylyl imidodiphosphate (lithium) is a nonhydrolyzable analog of guanosine triphosphate (GTP). It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the process of GTP binding, hydrolysis, and release, which are essential for the initiation of protein translocation across the endoplasmic reticulum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanylyl imidodiphosphate (lithium) involves the reaction of guanosine monophosphate with imidodiphosphoric acid in the presence of lithium ions. The reaction typically requires a controlled environment with specific pH and temperature conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of guanylyl imidodiphosphate (lithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to achieve the required quality and yield. The compound is produced in bulk quantities and is often supplied as a crystalline solid with a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Guanylyl imidodiphosphate (lithium) primarily undergoes binding and activation reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its nonhydrolyzable nature .
Common Reagents and Conditions
The activation of G proteins by guanylyl imidodiphosphate (lithium) requires the presence of magnesium ions. The compound is stable under physiological conditions and does not react with common reagents used in biochemical assays .
Major Products Formed
The major product formed from the interaction of guanylyl imidodiphosphate (lithium) with G proteins is the activated G protein complex. This complex plays a crucial role in various cellular signaling pathways .
Applications De Recherche Scientifique
Guanylyl imidodiphosphate (lithium) has a wide range of applications in scientific research:
Chemistry: It is used as a nonhydrolyzable analog of GTP in studies of nucleotide binding and hydrolysis.
Biology: The compound is used to study G protein-coupled receptor signaling and the role of G proteins in cellular processes.
Medicine: It is utilized in research on diseases related to G protein signaling, such as cancer and cardiovascular diseases.
Industry: Guanylyl imidodiphosphate (lithium) is used in the development of pharmaceuticals and diagnostic tools
Mécanisme D'action
Guanylyl imidodiphosphate (lithium) exerts its effects by binding to G proteins and irreversibly activating them. This activation occurs in the presence of magnesium ions and leads to the stimulation of adenylate cyclase, resulting in increased production of cyclic adenosine monophosphate (cAMP). The activated G protein complex then participates in various signaling pathways, regulating numerous cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine triphosphate (GTP): A naturally occurring nucleotide that is hydrolyzable and involved in energy transfer and signal transduction.
Guanosine diphosphate (GDP): A hydrolyzed form of GTP that is involved in the regulation of G protein activity.
Guanosine monophosphate (GMP): A nucleotide that is a precursor to GTP and GDP
Uniqueness
Guanylyl imidodiphosphate (lithium) is unique due to its nonhydrolyzable nature, which allows it to irreversibly activate G proteins. This property makes it a valuable tool in research studies where sustained activation of G proteins is required .
Propriétés
Formule moléculaire |
C10H13Li4N6O13P3 |
|---|---|
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Clé InChI |
NUKFMILQQVRELO-ZVQJTLEUSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


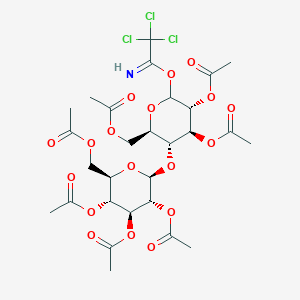

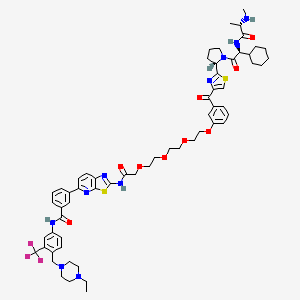


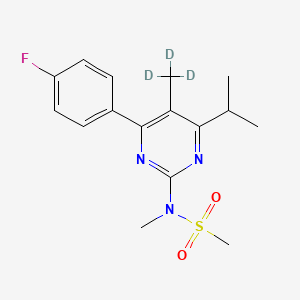
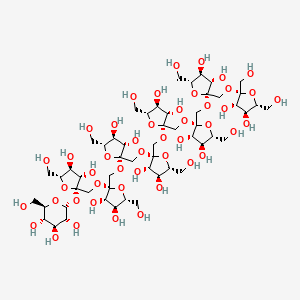
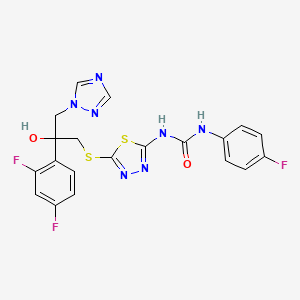
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)


![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
